

Technical Dossier: 4-Chloroquinoline-6carbaldehyde (CAS 676256-25-0)

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Compound of Interest

Compound Name: 4-Chloroquinoline-6-carbaldehyde

Cat. No.: B1424190 Get Quote

Disclaimer: This document summarizes available information on **4-Chloroquinoline-6-carbaldehyde** (CAS 676256-25-0) and related compounds. Direct experimental data for this specific compound is limited in publicly accessible literature. The experimental protocols and biological data presented herein are based on studies of structurally similar 4-chloroquinoline derivatives and should be considered representative examples for research and development purposes.

Introduction

4-Chloroquinoline-6-carbaldehyde is a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent heterocyclic motif found in a wide range of biologically active compounds, including antimalarials, anticancer agents, and antivirals. The presence of a reactive aldehyde group at the 6-position and a chloro-substituent at the 4-position makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides an overview of the known properties of **4-Chloroquinoline-6-carbaldehyde** and presents experimental data and protocols from studies on analogous compounds to guide further research.

Physicochemical Properties

While extensive experimental data for **4-Chloroquinoline-6-carbaldehyde** is not readily available, the following properties have been reported or predicted.



Property	Value	Source
CAS Number	676256-25-0	CHIRALEN[1]
Molecular Formula	C10H6CINO	PubChem
Molecular Weight	191.61 g/mol	PubChem
Appearance	Not specified (likely a solid)	-
Purity	≥97%	CHIRALEN[1]
Storage	Inert atmosphere, 2-8°C	CHIRALEN[1]

Synthesis and Characterization of Related Compounds

The synthesis of 4-chloroquinoline derivatives often involves multi-step reactions. A general approach to synthesizing 6-substituted-2-chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction.[2]

Representative Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes:[2]

This procedure describes the synthesis of various 6-substituted-2-chloroquinoline-3-carbaldehydes starting from substituted acetophenones.

Step 1: Synthesis of 4-Substituted-1-phenylethanone oximes

- Dissolve the substituted acetophenone (0.1 mol) in ethanol.
- Add hydroxylamine hydrochloride (0.12 mol) and a sufficient amount of water to dissolve the sodium acetate catalyst.
- Reflux the mixture for 3 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to allow the product to precipitate.

Step 2: Vilsmeier-Haack Reaction to yield 6-substituted-2-chloroquinoline-3-carbaldehydes



- Subject the 4-substituted-1-phenylethanone oximes to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCI₃) and N,N-dimethylformamide (DMF).
- Heat the reaction mixture at 60°C for 16 hours.
- Pour the mixture into ice-cooled water and stir for 30 minutes at a temperature below 10°C.
- Filter the resulting 2-chloroquinoline-3-carbaldehyde and recrystallize from ethyl acetate.

Characterization: The synthesized compounds are typically characterized by:

- Melting Point: Determined using a melting point apparatus.
- Infrared (IR) Spectroscopy: To identify functional groups.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the chemical structure.[2]
- Thin Layer Chromatography (TLC): To check the purity of the compounds.[2]

Experimental Data from Analogous Compounds

Due to the scarcity of direct experimental data for **4-Chloroquinoline-6-carbaldehyde**, this section presents data from studies on structurally related 4-chloroquinoline derivatives to illustrate their potential biological activities.

Anti-Hepatitis B Virus (HBV) Activity of 4-Aryl-6-chloroquinoline Derivatives

A study by Guo et al. (2011) synthesized a series of 4-aryl-6-chloro-quinoline derivatives and evaluated their anti-HBV activities in HepG 2.2.15 cells.[3]

Table 1: In vitro Anti-HBV Activity of Representative 4-Aryl-6-chloro-quinoline Derivatives[3]



Compound	IC₅₀ (µM) for HBV DNA Replication
3	9.8
5	7.2
6	6.5
7	4.4
10	5.1
14	8.3
17	4.8
20	4.6
24	9.1
Tenofovir (Positive Control)	Not specified

 IC_{50} : The half maximal inhibitory concentration.

Cytotoxicity of 4-Aminoquinoline Derivatives

A series of 4-aminoquinoline derivatives were synthesized and their cytotoxic effects were examined on human breast tumor cell lines, MCF7 and MDA-MB468.[4]

Table 2: In vitro Cytotoxicity (GI₅₀) of Representative 4-Aminoquinoline Derivatives[4]

Compound	Gl₅₀ (μM) against MDA- MB468 cells	Gl₅₀ (μM) against MCF-7 cells
N'-(7-chloro-quinolin-4-yl)-N,N- dimethyl-ethane-1,2-diamine	7.35	8.22
Butyl-(7-fluoro-quinolin-4-yl)- amine	>10.85	>10.85
Chloroquine	>10.85	>10.85
Amodiaquine	>10.85	>10.85



GI₅₀: The concentration that causes 50% growth inhibition.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of quinoline derivatives, based on published studies.

In Vitro Anti-HBV Assay[3]

- Cell Culture: Maintain HepG 2.2.15 cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
- Drug Treatment: Seed the cells in 96-well plates and treat with various concentrations of the test compounds for a specified period (e.g., 6 days).
- Analysis of HBsAg and HBeAg: After treatment, collect the cell culture supernatants and quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using an enzyme-linked immunosorbent assay (ELISA).
- Analysis of HBV DNA Replication: Lyse the cells and extract the total DNA. Quantify the levels of intracellular HBV DNA using real-time PCR.
- Cytotoxicity Assay: Determine the cytotoxicity of the compounds on the host cells using a standard method like the MTT assay to calculate the selectivity index (SI).

In Vitro Cytotoxicity Screening[4]

- Cell Culture: Grow human cancer cell lines (e.g., MCF7, MDA-MB468) in RPMI 1640 medium containing 10% fetal bovine serum and 5% penicillin:streptomycin.
- Cell Inoculation: Inoculate 5,000–10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours.
- Drug Addition: Add the experimental drugs at various concentrations to the wells.
- Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.



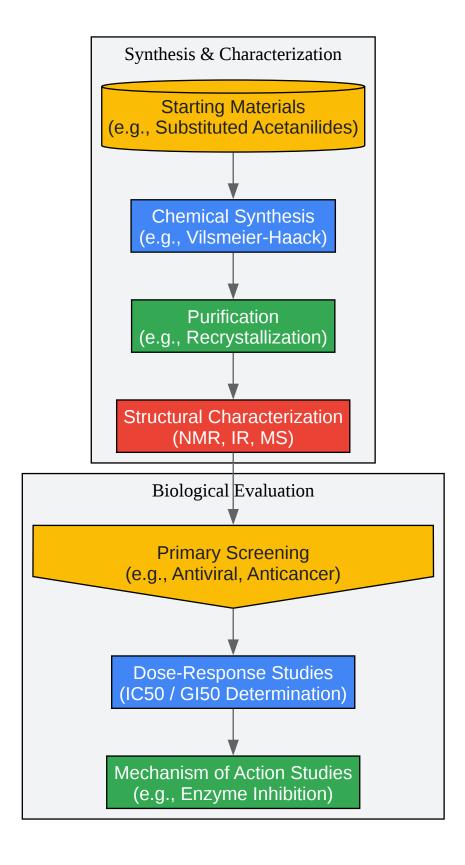
• Growth Inhibition Assay: Determine the cell viability using an appropriate method, such as the sulforhodamine B (SRB) assay, to calculate the 50% growth inhibition (GI₅₀).

Potential Mechanisms of Action and Signaling Pathways

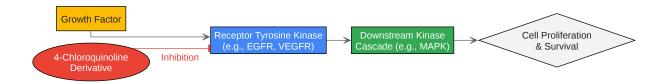
While the specific mechanism of action for **4-Chloroquinoline-6-carbaldehyde** is unknown, related quinoline derivatives have been shown to act through various mechanisms. For instance, some quinoline-based compounds act as HIV-1 integrase allosteric inhibitors.[5] Others have been investigated as inhibitors of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.[6]

Based on the known activities of similar compounds, a potential logical workflow for the investigation of **4-Chloroquinoline-6-carbaldehyde** is presented below.









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